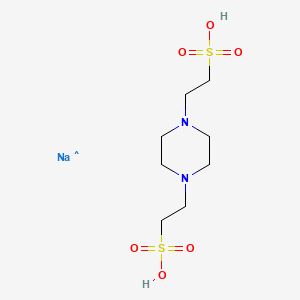
CID 16219843
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number CID 16219843 is a chemical entity with significant applications in various scientific fields
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for compounds like CID 16219843 usually involve large-scale chemical reactions carried out in controlled environments. These methods ensure high yield and purity of the final product. Techniques such as crystallization and supercritical fluid crystallization are commonly employed to achieve the desired compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: CID 16219843 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
CID 16219843 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as a tool for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of CID 16219843 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 16219843 include other chemical entities with comparable structures and properties. Examples of such compounds are those found in the PubChem database, which provides information on structurally related molecules .
Uniqueness: this compound stands out due to its unique chemical structure and specific applications in research and industry. Its distinct properties make it a valuable compound for various scientific investigations and industrial processes .
Eigenschaften
Molekularformel |
C8H18N2NaO6S2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
InChI |
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16); |
InChI-Schlüssel |
DWRMIRJHBQXKHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
10010-67-0 100037-69-2 76836-02-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


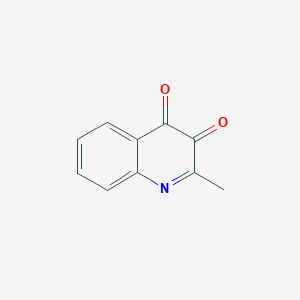


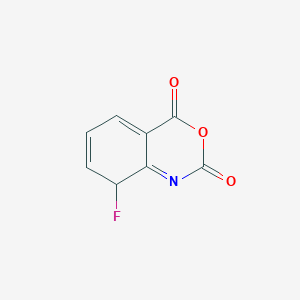
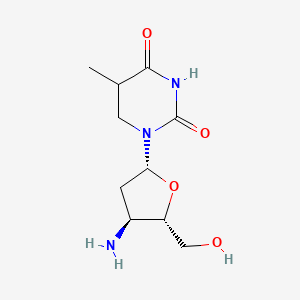
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
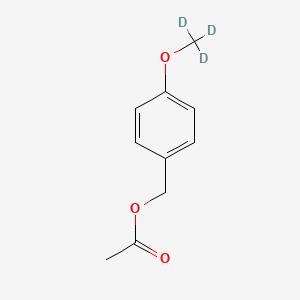
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
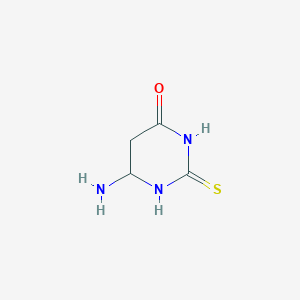
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12361266.png)
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)

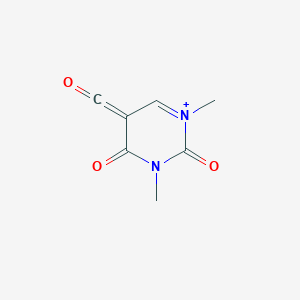
![(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
